molecular formula C16H13NO4 B2988820 (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide CAS No. 2097940-38-8

(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2988820
CAS No.: 2097940-38-8
M. Wt: 283.283
InChI Key: ALWMNFPTDKQAGZ-GQCTYLIASA-N
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Description

(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of furan rings and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.

    Amide bond formation: The bifuran intermediate is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

    Final assembly: The furan-2-yl group is introduced in the final step, typically through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan rings and amide group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.

    2,2’-Bipyridyl hydrobromide: A salt form of bipyridine used in various chemical applications.

Uniqueness

(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide is unique due to its bifuran structure and the presence of an amide group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(6-4-13-2-1-8-20-13)17-10-14-3-5-15(21-14)12-7-9-19-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWMNFPTDKQAGZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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